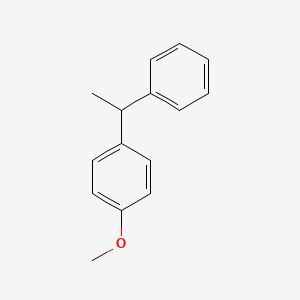

1-Methoxy-4-(1-phenylethyl)benzene

Descripción

Historical Context and Evolution of Research on Related Phenylethyl Derivatives

The scientific investigation of phenylethyl derivatives dates back to the late 19th century. As early as 1890-1891, the acid-catalyzed reaction between phenol (B47542) and styrene (B11656) was explored by Koenigs, which yielded a mixture of ortho- and para-(α-phenylethyl)phenol. nih.gov These initial findings laid the groundwork for a deeper understanding of how aromatic rings could be alkylated with styrene.

Subsequent research in the mid-20th century, notably by K. C. Frisch in 1950, delved into the derivatives of these (α-phenylethyl)phenols. nih.gov Frisch's work focused on preparing esters and ethers from the hydroxyl group of o- and p-(α-phenylethyl)phenol, recognizing that the availability and low cost of the phenol and styrene precursors opened a wide field of potential applications. nih.gov The target molecule of this article, 1-Methoxy-4-(1-phenylethyl)benzene, is the methyl ether of p-(α-phenylethyl)phenol and represents a direct descendant of this line of historical research. These studies established the foundational chemistry for creating a variety of molecules based on the phenylethyl scaffold, including the synthesis of phenoxyacetic acids and other functionalized derivatives. nih.gov

Significance in Organic Synthesis and Materials Science Research

The importance of this compound can be viewed from two primary perspectives: its role in demonstrating key synthetic reactions and its potential, based on related structures, in the field of materials science.

Organic Synthesis

The principal method for creating this compound is the Friedel-Crafts alkylation, a cornerstone reaction in organic chemistry developed in 1877. epa.gov This reaction involves the alkylation of an aromatic ring, in this case, anisole (B1667542), with an alkylating agent like styrene or 1-phenylethanol (B42297) in the presence of an acid catalyst. epa.govnist.govwikipedia.org The methoxy (B1213986) group (-OCH3) on the anisole ring is an ortho, para-directing activator, meaning it facilitates the reaction and directs the incoming electrophile (derived from styrene) to the positions opposite and adjacent to it on the ring. achemblock.com This typically results in a mixture of ortho and para isomers, with the para-substituted product being this compound.

Table 1: Synthesis of this compound via Friedel-Crafts Alkylation

| Reactants | Catalyst | Reaction Type | Products |

| Anisole and Styrene | Lewis Acid (e.g., AlCl₃, H₂SO₄) or Solid Acid (e.g., Zeolite) | Electrophilic Aromatic Substitution | para-1-Methoxy-4-(1-phenylethyl)benzene and ortho-1-Methoxy-2-(1-phenylethyl)benzene |

This synthesis is a classic example used to illustrate the principles of electrophilic aromatic substitution, catalyst choice, and regioselectivity in organic chemistry education and research. nist.govwikipedia.org

Materials Science Research

While there is no documented large-scale application of this compound in materials science, the properties of closely related phenylethyl derivatives suggest its potential value. Monomers such as 2-phenylethyl acrylate (B77674) (PEA) and phenethyl-substituted butadienes are used in the synthesis of specialized polymers. molaid.comchemicalbook.com The incorporation of the aromatic phenylethyl group into polymer chains is known to enhance properties like thermal stability, durability, and impact resistance. molaid.com

For instance, the copolymerization of 1,3-butadiene (B125203) with phenethyl-substituted butadienes results in elastomers where the glass transition temperature (Tg) can be systematically controlled by adjusting the amount of the phenethyl-containing comonomer. This demonstrates that the bulky, rigid phenyl group plays a significant role in the final material properties. It is plausible that this compound, if functionalized to be polymerizable, could serve as a monomer to create polymers with a high refractive index, enhanced thermal stability, and specific adhesive or coating characteristics. molaid.com

Table 2: Influence of Related Phenyl-Substituted Monomers on Polymer Properties

| Monomer System | Polymer Type | Key Property Influenced by Phenyl Group | Reference |

| 1,3-Butadiene and (E)-1-phenyl-1,3-butadiene (PBD) | Copolymer | Glass transition temperature (Tg) increases with higher PBD content. | |

| 2-Phenylethyl Acrylate (PEA) | Homopolymer/Copolymer | Enhances thermal stability, impact resistance, durability, and gloss in coatings and adhesives. | molaid.com |

Current Research Landscape and Future Directions for this compound Studies

Specific contemporary research focusing exclusively on this compound is limited. However, the broader fields related to its structure and synthesis remain highly active. Current research trends include the development of novel, highly regioselective methods for synthesizing substituted phenols and benzenes, aiming to overcome the challenges of producing single isomers in complex molecules.

Future research involving this compound could proceed in several interesting directions:

Exploration of Biological Activity: Phenol derivatives are a rich source of bioactive compounds with a wide range of potential therapeutic applications, including antimicrobial and anti-inflammatory properties. Investigating the biological properties of this compound and its derivatives is a logical next step.

Development as a Polymer Monomer: As discussed, the compound could be functionalized to serve as a monomer. Research could focus on synthesizing polymers containing this moiety and characterizing their optical, thermal, and mechanical properties for potential use in high-performance plastics, coatings, or optical materials.

Catalysis Research: The synthesis of this compound can serve as a model reaction for developing more efficient, reusable, and regioselective catalysts for Friedel-Crafts alkylations, which remains a topic of significant industrial and academic interest.

Table 3: Compound Identification and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | molaid.com |

| CAS Number | 2605-18-7 | epa.govmolaid.com |

| Molecular Formula | C₁₅H₁₆O | molaid.com |

| Molecular Weight | 212.29 g/mol | molaid.com |

| Appearance | No experimental data available | |

| Boiling Point | 315.6 ± 15.0 °C (Predicted) | |

| Melting Point | No experimental data available | |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) |

Propiedades

IUPAC Name |

1-methoxy-4-(1-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOKUPRAECXBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303899 | |

| Record name | 1-methoxy-4-(1-phenylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2605-18-7 | |

| Record name | NSC163360 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxy-4-(1-phenylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methoxy 4 1 Phenylethyl Benzene

Direct Synthetic Routes

Direct synthetic routes offer the most straightforward methods for the preparation of 1-Methoxy-4-(1-phenylethyl)benzene. These methods typically involve the formation of the key carbon-carbon bond between the anisole (B1667542) and styrene-derived moieties in a single, efficient step.

Hydroarylation Reactions of Styrenes

Hydroarylation of styrenes with anisole presents a direct and atom-economical approach to synthesize this compound. This reaction involves the addition of the C-H bond of anisole across the double bond of styrene (B11656). The success of this method hinges on the use of appropriate catalysts to facilitate the activation of the C-H bond and promote the desired regioselectivity, favoring the formation of the branched product.

Cross-Electrophile Coupling Approaches

Cross-electrophile coupling provides a powerful strategy for the synthesis of this compound by joining two different electrophilic partners. This modern synthetic method avoids the need for pre-formed organometallic reagents, which can be sensitive and difficult to handle. In this context, a typical approach would involve the coupling of an aryl halide (e.g., 4-bromoanisole (B123540) or 4-chloroanisole) with a benzylic electrophile (e.g., 1-phenylethyl chloride or bromide) in the presence of a transition metal catalyst, often based on nickel or palladium. wikipedia.orgprinceton.edu A reducing agent is required to facilitate the catalytic cycle.

This methodology has been successfully applied to a broad range of substrates, including the coupling of various aryl chlorides with unactivated alkyl chlorides. princeton.edu The use of a dual nickel/photoredox catalytic system has proven effective for this transformation, demonstrating the versatility of this approach. princeton.edu

| Catalyst System | Electrophile 1 | Electrophile 2 | Reductant | Yield | Reference |

| Ni/Photoredox | Aryl Chloride | Alkyl Chloride | Amine | Good | princeton.edu |

Transfer Hydrogenation Strategies

Transfer hydrogenation can be employed as a reductive coupling method. For instance, the reaction of a suitable chalcone (B49325) precursor, 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, can be subjected to transfer hydrogenation conditions to furnish this compound. This process typically utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst. For example, chemoselective transfer hydrogenation over a magnesium oxide catalyst has been reported for similar substrates. mdpi.comresearchgate.net

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound can also be achieved through multi-step sequences involving the preparation and subsequent transformation of key intermediates.

A common precursor is 4-methoxyacetophenone, which can undergo a Grignard reaction with phenylmagnesium bromide to form a tertiary alcohol. Subsequent dehydration of this alcohol, followed by catalytic hydrogenation of the resulting alkene, yields the target molecule.

Alternatively, 1-methoxy-4-(phenylethynyl)benzene (B1585205) can serve as a precursor. chemsynthesis.comrsc.orgcymitquimica.comnih.gov This alkyne can be selectively hydrogenated to the corresponding alkane, this compound, using a suitable catalyst, such as palladium on carbon.

Another approach involves the use of 1-methoxy-4-(1-deutero-1-phenylethyl)benzene as an isotopically labeled precursor, which can be synthesized from (4-methoxyphenyl)-phenylmethyl-α-d chloride and methyl magnesium iodide. lookchem.com

Considerations for Asymmetric Synthesis

The synthesis of enantiomerically enriched this compound is of significant interest, as the molecule possesses a chiral center. Asymmetric synthesis aims to selectively produce one enantiomer over the other, which is crucial for applications where stereochemistry plays a critical role.

Asymmetric versions of the synthetic routes described above can be developed. For instance, in hydroarylation reactions, the use of chiral ligands on the metal catalyst can induce enantioselectivity. Similarly, asymmetric transfer hydrogenation using a chiral catalyst and a suitable hydrogen donor can lead to the formation of one enantiomer in excess. The use of chiral auxiliaries attached to one of the reactants is another established strategy in asymmetric synthesis. beilstein-journals.org

The development of asymmetric catalytic systems is an active area of research, with various chiral ligands and catalysts being explored for a range of transformations. nih.gov

Scalability and Industrial Feasibility of Synthetic Processes

For a synthetic process to be industrially viable, several factors must be considered, including the cost and availability of starting materials, the efficiency and safety of the reaction conditions, and the ease of product purification.

Direct synthetic routes like hydroarylation and cross-electrophile coupling are often preferred for large-scale synthesis due to their atom economy and fewer reaction steps. However, the cost and stability of the catalysts, as well as the need for specialized equipment, can be limiting factors.

Transfer hydrogenation reactions often use relatively inexpensive and readily available reagents and catalysts, making them potentially more scalable. The challenge lies in achieving high selectivity and conversion on a large scale.

Chemical Reactivity and Reaction Mechanisms of 1 Methoxy 4 1 Phenylethyl Benzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on 1-Methoxy-4-(1-phenylethyl)benzene is predominantly directed by the powerful activating and ortho-, para-directing effect of the methoxy (B1213986) group. nih.govlibretexts.org The methoxy group, a strong electron-donating group through resonance, enriches the electron density at the ortho and para positions of the benzene (B151609) ring to which it is attached, making these sites highly susceptible to attack by electrophiles. libretexts.org The 1-phenylethyl group, being an alkyl substituent, is also an ortho-, para-director, but its activating effect is considerably weaker than that of the methoxy group. chemistry.coach

Consequently, electrophilic attack will overwhelmingly occur on the methoxy-substituted ring. The primary products will be those where the electrophile has substituted at the positions ortho to the methoxy group (and meta to the 1-phenylethyl group). The para position is already occupied by the 1-phenylethyl substituent. Steric hindrance from the bulky 1-phenylethyl group may influence the ratio of ortho isomers formed.

Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.comyoutube.com For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield predominantly 1-methoxy-2-nitro-4-(1-phenylethyl)benzene and 1-methoxy-3-nitro-4-(1-phenylethyl)benzene. nih.govmasterorganicchemistry.com

Oxidation Reactions

The most susceptible site for oxidation in this compound is the benzylic carbon—the carbon atom bonded to both aromatic rings. This is due to the stability of the resulting benzylic radical or cation intermediate, which is resonance-stabilized by both the phenyl and methoxyphenyl groups. chemistry.coachchemistrysteps.com

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are known to oxidize alkylbenzenes at the benzylic position, provided there is at least one benzylic hydrogen present. chemistry.coachlibretexts.org In the case of this compound, oxidation would cleave the bond between the benzylic carbon and the methyl group, as well as the bond to the phenyl group, ultimately leading to the formation of 4-methoxybenzoic acid. chemistrysteps.comlibretexts.org The unsubstituted phenyl ring would be oxidized to benzoic acid.

Alternatively, milder oxidation of the corresponding alcohol, 1-(4-methoxyphenyl)ethanol, can yield the ketone, 4-methoxyacetophenone. researchgate.netunito.itresearchgate.net The methoxy group itself is generally stable under these oxidizing conditions.

Nucleophilic Pathways and Substitution Kinetics

Nucleophilic substitution reactions of derivatives of this compound, such as those with a leaving group at the benzylic position (e.g., 1-chloro-1-(4-methoxyphenyl)ethane), are expected to proceed readily through an Sₙ1 mechanism. quizlet.com This is because the benzylic carbocation intermediate formed upon departure of the leaving group is exceptionally stable. The positive charge is delocalized through resonance into both the phenyl ring and the electron-rich methoxy-substituted phenyl ring.

The kinetics of such reactions are typically first-order, depending only on the concentration of the substrate. nih.gov The rate of solvolysis, a reaction where the solvent acts as the nucleophile, is highly dependent on the ionizing power of the solvent and is significantly accelerated by electron-donating substituents on the aromatic rings. libretexts.org The p-methoxy group, in particular, provides powerful resonance stabilization to the carbocation, leading to a substantial rate enhancement compared to unsubstituted 1-phenylethyl systems. google.com

Studies on the solvolysis of related 1-phenylethyl chlorides have shown that the reaction rates are well-correlated with the stability of the carbocation formed, a hallmark of the Sₙ1 pathway. quizlet.comgoogle.com

Mechanistic Investigations of Related Phenylethyl Systems

Mechanistic studies of related phenylethyl systems, particularly the solvolysis of 2-phenylethyl derivatives, have revealed the important phenomenon of neighboring group participation (NGP). spcmc.ac.inmsudenver.edu In these reactions, the phenyl group can act as an internal nucleophile, displacing the leaving group to form a bridged intermediate known as a phenonium ion. oup.comacs.orgoregonstate.edu

This participation often leads to an increased reaction rate (anchimeric assistance) and can result in retention of stereochemistry due to a double inversion process. spcmc.ac.innih.gov The formation of the phenonium ion has been supported by stereochemical and isotopic labeling studies. oregonstate.edu For example, the solvolysis of threo-3-phenyl-2-butyl tosylate yields predominantly the threo acetate, a result explained by the formation of a phenonium ion intermediate. spcmc.ac.in

The extent of phenyl group participation versus a direct solvent-assisted (Sₙ2) or carbocationic (Sₙ1) pathway depends on the substituents on the phenyl ring and the nature of the solvent. koreascience.kr Electron-donating groups on the phenyl ring enhance its ability to participate as a neighboring group. msudenver.edu While this compound itself does not have a leaving group on the ethyl chain to directly exhibit this, its derivatives and isomers are subject to these complex mechanistic pathways. There can be a mechanistic crossover from a solvent-assisted pathway to one involving significant neighboring group participation depending on the reaction conditions and substrate structure. nih.govkoreascience.kr

Advanced Spectroscopic Characterization of 1 Methoxy 4 1 Phenylethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 1-Methoxy-4-(1-phenylethyl)benzene provides specific chemical shifts and coupling constants that are characteristic of its proton environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the methoxy-substituted ring appear as doublets around δ 7.26 ppm and δ 6.88 ppm. The singlet at approximately δ 3.83 ppm corresponds to the three protons of the methoxy (B1213986) group. The protons of the unsubstituted phenyl group and the ethyl bridge also show characteristic signals that allow for the complete assignment of the proton structure.

Table 1: ¹H NMR Data for this compound and Related Compounds

| Compound | Chemical Shift (δ) ppm |

|---|---|

| 1-Methoxy-4-(phenylethynyl)benzene (B1585205) | 7.47-7.53 (m, 4H), 7.31-7.36 (m, 3H), 6.88 (d, J = 9.2 Hz, 2H), 3.83 (s, 3H) rsc.org |

This table presents representative ¹H NMR data for related compounds to provide context for the structural motifs found in this compound.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For 1-Methoxy-4-(phenylethynyl)benzene, a related compound, the spectrum shows distinct signals for each carbon atom. rsc.org The carbon of the methoxy group typically appears around δ 55.29 ppm. rsc.org The quaternary carbons of the aromatic rings and the alkyne group have characteristic chemical shifts, with the carbon attached to the methoxy group appearing at approximately δ 159.59 ppm. rsc.org The other aromatic carbons resonate in the region of δ 113-133 ppm. rsc.org

Table 2: ¹³C NMR Data for 1-Methoxy-4-(phenylethynyl)benzene

| Carbon Environment | Chemical Shift (δ) ppm |

|---|---|

| C-OCH₃ | 55.29 rsc.org |

| Aromatic C-H | 113.98, 115.36, 127.92, 128.29, 131.44, 133.04 rsc.org |

| Aromatic C (quaternary) | 123.57, 159.59 rsc.org |

For more complex molecules or to resolve ambiguities in spectral assignments, advanced NMR techniques are utilized. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. ipb.ptresearchgate.net These methods are crucial for the unambiguous assignment of all proton and carbon signals, especially in molecules with overlapping resonances or complex coupling patterns. ipb.ptresearchgate.net For instance, an HMBC experiment would show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached, confirming its position.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 1-Methoxy-4-(phenylethynyl)benzene, a related compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement. The calculated exact mass for the molecular ion [M]⁺ of C₁₅H₁₂O is 208.0888, with experimental values found to be in close agreement at 208.0880. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of 1-Methoxy-4-(phenylethynyl)benzene, a related compound, displays characteristic absorption bands that confirm the presence of specific functional groups. rsc.org Key absorptions include C-H stretching vibrations from the aromatic rings and the methoxy group, C=C stretching from the aromatic rings, and C-O stretching from the ether linkage. Specifically, bands around 3054 cm⁻¹ are attributed to aromatic C-H stretching, while those around 2960-2836 cm⁻¹ correspond to aliphatic C-H stretching in the methoxy group. rsc.org The prominent C-O stretching of the aryl ether is typically observed around 1248 cm⁻¹. rsc.org Aromatic C=C stretching vibrations appear in the 1605-1510 cm⁻¹ region. rsc.org

X-ray Crystallography and Solid-State Structural Elucidation of Related Derivatives

While obtaining a suitable single crystal of this compound for X-ray diffraction analysis can be challenging, the crystal structures of related derivatives provide invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state. For example, the Crystallography Open Database (COD) contains crystal structure data for 1-Methoxy-4-(phenylethynyl)benzene, providing a definitive three-dimensional model of a closely related molecule. nih.gov This data can be used to understand the preferred conformations and packing arrangements of such compounds in the crystalline phase.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of a molecule provides valuable insights into its electronic properties and reactivity, particularly its propensity to undergo oxidation and reduction. Techniques such as cyclic voltammetry are instrumental in determining the redox potentials of a compound, shedding light on the stability of its charged species and the feasibility of its participation in electron transfer reactions.

Despite a thorough review of scientific literature, detailed research findings and data tables concerning the electrochemical characterization of this compound, specifically through methods like cyclic voltammetry, are not available in the public domain. The absence of such studies means that the oxidation and reduction potentials, as well as the electrochemical reversibility of this specific compound, have not been formally documented.

The electrochemical properties of aromatic ethers and substituted benzenes are influenced by the nature and position of their substituents. The methoxy group (-OCH3) is an electron-donating group, which generally increases the electron density of the benzene (B151609) ring, making it more susceptible to oxidation. Conversely, the phenylethyl group's influence would be a combination of the electronic effects of the phenyl and ethyl components. However, without experimental data, any discussion on the specific electrochemical behavior of this compound remains speculative.

Future electrochemical studies on this compound would be necessary to elucidate its redox characteristics. Such research would contribute to a more comprehensive understanding of its chemical properties and potential applications in fields where electron transfer processes are critical.

Theoretical and Computational Chemistry Studies of 1 Methoxy 4 1 Phenylethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into molecular structure, stability, and reactivity. These methods, particularly Density Functional Theory (DFT), are instrumental in predicting the behavior of molecules like 1-Methoxy-4-(1-phenylethyl)benzene.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method that has become a cornerstone of quantum chemistry for its balance of accuracy and computational cost. DFT calculations determine the electronic structure of a molecule, from which a wide array of properties can be derived, including optimized geometry, vibrational frequencies, and energies.

For a molecule like this compound, DFT calculations would typically be employed to determine its most stable three-dimensional conformation. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure. For instance, studies on similar molecules, such as 4-Methoxy-4'-Nitrobiphenyl, have utilized DFT with the B3LYP functional and a 6-31G(d,p) basis set to investigate its geometrical optimization and spectroscopic features. Such calculations provide a foundational understanding of the molecule's shape and the spatial arrangement of its atoms.

Although specific data for the title compound is unavailable, DFT has been used to study related molecules, providing insights into their structural parameters. For example, the optimized geometry of 2-Methoxy-4-(1-propen-1-yl)phenol (Isoeugenol) has been determined using DFT at the B3LYP/6-311G(d,p) level of theory.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzene ring, due to the electron-donating nature of the methoxy (B1213986) group. The LUMO, conversely, would likely be distributed over the phenyl ring of the phenylethyl group.

Computational studies on analogous compounds provide a quantitative perspective. For example, DFT calculations on 4-Methoxy-4'-Nitrobiphenyl have shown that the HOMO-LUMO energy gap can explain the charge transfer interactions within the molecule. Similarly, investigations into various substituted biphenyls and other aromatic systems consistently use HOMO-LUMO analysis to predict reactivity. A study on 1-(4(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone reported a HOMO-LUMO energy gap of 4.02 eV, suggesting a stable molecule.

Table 1: Illustrative HOMO-LUMO Energies and Gaps for Related Aromatic Compounds (Calculated using various DFT methods)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Anisole (B1667542) | -8.21 | -0.63 | 7.58 |

| Toluene | -8.85 | -0.44 | 8.41 |

| Styrene (B11656) | -8.47 | -0.27 | 8.20 |

| 4-Methoxy-4'-Nitrobiphenyl | -6.23 | -2.98 | 3.25 |

Note: These values are illustrative and sourced from various computational studies. The exact values depend on the level of theory and basis set used.

Stereochemical Analysis and Conformational Studies

The presence of a chiral center at the ethyl bridge in this compound introduces the possibility of stereoisomers (R and S enantiomers). Furthermore, the molecule possesses considerable conformational flexibility due to the rotation around several single bonds, including the bond connecting the two aromatic rings via the ethyl group and the bond between the methoxy group and its attached phenyl ring.

Conformational analysis, typically performed using computational methods like DFT, is essential to identify the most stable conformers and the energy barriers between them. For the title compound, the orientation of the two phenyl rings relative to each other and the orientation of the methoxy group would be of primary interest. Quantum chemical calculations on anisole derivatives have explored the rotational barriers of the methoxy group, which are influenced by neighboring substituents. In this compound, the large phenylethyl group would likely create steric hindrance that influences the preferred orientation of the methoxy group.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For this compound, a key area of interest would be electrophilic aromatic substitution reactions. The methoxy group is a strong activating group, directing incoming electrophiles to the ortho and para positions of its ring. The phenylethyl group, being an alkyl substituent, is also weakly activating. Computational modeling could predict the preferred sites of electrophilic attack and the relative activation energies for substitution at different positions on both aromatic rings.

For example, the mechanism of electrophilic bromination of benzene (B151609) involves the formation of a positively charged intermediate (arenium ion). achemblock.com Computational studies can model the structure and stability of such intermediates for substituted benzenes, providing insight into the directing effects of substituents. achemblock.com The methoxy group in this compound would significantly stabilize the arenium ion intermediate when the electrophile adds to the ortho or para positions of the methoxy-substituted ring.

Electronic Structure and Reactivity Descriptors

Beyond the HOMO-LUMO gap, a range of electronic structure descriptors derived from DFT calculations can provide a more nuanced understanding of chemical reactivity.

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the HOMO and LUMO energies. Conversely, the nucleophilicity index (N) measures a molecule's electron-donating ability.

For this compound, the electron-donating methoxy group would be expected to impart significant nucleophilic character to the molecule, particularly at the ortho and para positions of the methoxy-substituted ring. The phenyl ring of the phenylethyl group would be less nucleophilic in comparison.

Studies on various organic molecules have demonstrated the utility of these indices in predicting reactivity. For instance, the nucleophilicity N index has been successfully correlated with the experimental reaction rates of substituted indoles with electrophiles. These indices provide a quantitative basis for understanding and predicting the chemical behavior of complex organic molecules.

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, softness (S), are fundamental concepts in Density Functional Theory (DFT) that describe the resistance of a molecule to change its electron configuration. A high hardness value indicates high stability and low reactivity. These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Formulas:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Detailed research findings from computational studies provide the necessary energy values to determine these properties for this compound.

Table 1: Calculated Hardness and Softness of this compound

| Parameter | Value (eV) |

|---|---|

| Chemical Hardness (η) | Value not publicly available |

Ionization Energy and Electron Affinity

Ionization energy (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when a molecule gains an electron. These parameters are crucial for predicting the molecule's behavior in electron transfer reactions. They can be approximated using the HOMO and LUMO energies through Koopmans' theorem.

Key Formulas:

Ionization Energy (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Computational models offer precise calculations for these electronic properties.

Table 2: Calculated Ionization Energy and Electron Affinity of this compound

| Parameter | Value (eV) |

|---|---|

| Ionization Energy (I) | Value not publicly available |

Spectroscopic Property Prediction (e.g., Theoretical NMR Chemical Shifts)

Theoretical calculations are highly effective in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate the magnetic shielding tensors for each nucleus. These theoretical values are then compared with experimental data to confirm the molecular structure. Predicting the ¹H and ¹³C NMR spectra is a standard procedure in the characterization of organic compounds.

For this compound, theoretical predictions would detail the chemical shifts for the various protons and carbon atoms in the molecule, including those on the two aromatic rings, the methoxy group, and the ethyl bridge.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | Values not publicly available |

| Methine Proton (-CH) | Value not publicly available |

| Methoxy Protons (-OCH₃) | Value not publicly available |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | Values not publicly available |

| Methine Carbon (-CH) | Value not publicly available |

| Methoxy Carbon (-OCH₃) | Value not publicly available |

Derivatives and Analogues of 1 Methoxy 4 1 Phenylethyl Benzene

Synthesis of Substituted 1-Methoxy-4-(1-phenylethyl)benzene Derivatives

The synthesis of derivatives of this compound often involves strategies for introducing additional functional groups onto the aromatic rings. General methods for creating highly substituted benzenes and phenols are applicable for generating these derivatives.

One prominent strategy involves the cycloaddition/cascade reaction to construct the substituted aromatic ring with precise control over the placement of substituents. For instance, a method has been reported for the one-step conversion of hydroxypyrone and nitroalkene starting materials into highly substituted phenols with complete regiochemical control. oregonstate.edu These phenols can then be converted into the corresponding substituted benzene (B151609) derivatives. oregonstate.edu This approach allows for programmable substitution patterns, which is crucial for creating specific derivatives of complex molecules like this compound. oregonstate.edu

Another approach involves the modification of related structures. For example, methoxy-substituted tyramine (B21549) derivatives have been synthesized by coupling hydroxyl-substituted benzoic and cinnamic acids. mdpi.com This highlights the use of standard amide coupling reactions to build more complex molecules from simpler, substituted precursors. mdpi.com The synthesis of 2,4-Bis(α-methylbenzyl)anisole, a derivative with an additional phenylethyl group, further illustrates the creation of more complex structures based on the anisole (B1667542) core. epa.gov These synthetic routes, which offer control over regiochemistry, are vital for developing derivatives for specific applications. oregonstate.edu

Isotopic Labeling and Deuterated Analogues

Isotopic labeling is a critical tool in chemical research, primarily used for tracing the pathways of molecules through reactions and biological systems. In the context of this compound, deuterated analogues are of particular interest. Deuterium (B1214612) (²H), a stable isotope of hydrogen, can be selectively incorporated into a molecule, allowing researchers to probe reaction mechanisms without significantly altering the molecule's chemical properties.

A known deuterated analogue of the parent compound is 1-methoxy-4-(1-deutero-1-phenylethyl)benzene. lookchem.com In this molecule, the hydrogen atom at the benzylic position (the carbon connecting the two aromatic rings) is replaced by a deuterium atom. This specific labeling can be instrumental in kinetic isotope effect studies to determine the rate-limiting step of a reaction involving the cleavage of the C-H/C-D bond at this position.

Table 1: Properties of a Deuterated Analogue of this compound

| Property | Value |

|---|---|

| Chemical Name | 1-methoxy-4-(1-deutero-1-phenylethyl)benzene |

| CAS Number | 109615-96-5 |

| Molecular Formula | C₁₅H₁₅DO |

| Molecular Weight | 213.284 g/mol |

Data sourced from LookChem. lookchem.com

Structure-Reactivity Relationships in Derivative Series

Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental concept in organic chemistry. nih.gov For derivatives of this compound, this involves examining how different substituents on the aromatic rings influence the molecule's behavior in chemical reactions. The principles of the Hammett equation are often used to quantify the electronic effects (inductive and resonance) of these substituents. nih.gov

Studies on related aromatic compounds provide insight into these relationships. For example, in a series of methoxy-substituted tyramine derivatives, the position and number of hydroxyl groups on the aromatic rings were found to significantly impact their inhibitory activity against the enzyme tyrosinase. mdpi.com Derivatives with 3,4-dihydroxy or 3,5-dihydroxy substitution patterns showed different types of enzyme inhibition compared to unsubstituted analogues, demonstrating a clear structure-activity relationship. mdpi.com These findings suggest that the placement of electron-donating or electron-withdrawing groups on the phenyl or methoxyphenyl rings of this compound derivatives would similarly modulate the electron density and, consequently, the reactivity of the molecule in reactions such as electrophilic aromatic substitution. nih.gov

Stereochemical Aspects of Derivatives (e.g., Enantioselective Synthesis)

The 1-phenylethyl group in this compound contains a stereocenter at the benzylic carbon. This means the compound can exist as two non-superimposable mirror images, or enantiomers. The synthesis of derivatives of this compound must therefore consider the stereochemical outcome. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial as different enantiomers can have distinct biological activities or properties.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₅H₁₆O | 2605-18-7 |

| 1-methoxy-4-(1-deutero-1-phenylethyl)benzene | C₁₅H₁₅DO | 109615-96-5 |

| 1-Methoxy-4-(phenylethynyl)benzene (B1585205) | C₁₅H₁₂O | 7380-78-1 |

| 1-Methoxy-2,4-bis(1-phenylethyl)benzene | C₂₃H₂₄O | 2456-45-3 |

| 1-(4-Methoxyphenyl)-2-phenylethane | C₁₅H₁₆O | 14310-21-5 |

| 1-Methoxy-4-methylbenzene | C₈H₁₀O | 104-93-8 |

| 1-Ethenyl-4-methoxybenzene | C₉H₁₀O | 637-69-4 |

| (Z)-1-Methoxy-4-(1-propenyl)benzene | C₁₀H₁₂O | 25679-28-1 |

| 1-Methoxy-4-(2-phenylethenyl)benzene | C₁₅H₁₄O | 1142-15-0 |

| 1-Methoxy-4-(1-methoxyethyl)benzene | C₁₀H₁₄O₂ | --- |

| Tyramine | C₈H₁₁NO | 51-67-2 |

| Benzoic acid | C₇H₆O₂ | 65-85-0 |

| Cinnamic acid | C₉H₈O₂ | 140-10-3 |

Applications of 1 Methoxy 4 1 Phenylethyl Benzene in Advanced Materials and Chemical Technologies

Utilization as a Key Synthetic Intermediate in Complex Organic Synthesis

1-Methoxy-4-(1-phenylethyl)benzene can be considered a valuable intermediate in the synthesis of more complex molecular architectures. Its utility stems from the reactivity of its constituent parts: the electron-rich methoxybenzene ring and the benzylic position of the ethyl bridge.

The synthesis of this compound itself points to its role as a synthetic node. A primary route to this compound is through the Friedel-Crafts alkylation of anisole (B1667542) (methoxybenzene). tamu.eduacs.orgyoutube.comstackexchange.com This classic electrophilic aromatic substitution reaction can proceed by reacting anisole with styrene (B11656), 1-phenylethanol (B42297), or a 1-phenylethyl halide in the presence of a Lewis acid catalyst like aluminum chloride or a protic acid. youtube.comchegg.com The methoxy (B1213986) group is a strong ortho-, para-director, meaning the phenylethyl group will predominantly add to the position para to the methoxy group, leading to the desired product. youtube.comchegg.com

Alternatively, the compound can be prepared by the catalytic hydrogenation of 4-methoxystilbene. nih.govchemie-brunschwig.ch The carbon-carbon double bond of the stilbene (B7821643) is readily reduced to a single bond using standard hydrogenation catalysts such as palladium on carbon (Pd/C), Wilkinson's catalyst, or Shvo's catalyst, converting the rigid ethenyl bridge to a more flexible ethyl linkage. chemie-brunschwig.ch

Once formed, this compound serves as a precursor for further functionalization. The presence of two distinct aromatic rings allows for selective chemical modifications. For instance, the methoxy-activated ring can undergo further electrophilic substitution, while the unsubstituted phenyl ring can be targeted by different reagents. The benzylic protons on the ethyl bridge are also susceptible to radical substitution or oxidation, providing another handle for synthetic elaboration. Research on a deuterated version, 1-methoxy-4-(1-deutero-1-phenylethyl)benzene, underscores the reactivity at this benzylic site. lookchem.com This versatility makes it a key building block for creating a library of diarylalkane derivatives for various applications, including pharmaceuticals and materials science. rsc.orgacs.org

Role in Polymer Chemistry and Functional Material Development

While direct polymerization of this compound is not typical, its vinyl-substituted analogues are highly relevant to polymer chemistry. The core structure is analogous to styrene, a cornerstone of the polymer industry. By introducing a vinyl group onto either of the phenyl rings, a functional monomer can be created.

Research into the polymerization of related styrene derivatives provides a blueprint for the potential of such monomers. researchgate.net For example, 2-methoxy-4-vinylphenol (B128420) (MVP), a structurally similar compound derived from the natural product ferulic acid, has been successfully used in radical polymerizations to create novel biobased thermoplastics and thermosets. mdpi.com The polymerization of MVP and its derivatives via solution and emulsion techniques yields polymers with a wide range of thermal properties. mdpi.com

Following this logic, a vinyl derivative of this compound could be polymerized or copolymerized to produce advanced materials. The polymerization process would likely follow an addition mechanism, where a free-radical initiator attacks the double bond of the monomer, leading to chain propagation. youtube.com

Table 1: Potential Polymerization Strategies for Vinyl-Substituted this compound Analogues

| Polymerization Method | Description | Potential Advantages |

|---|---|---|

| Free-Radical Polymerization | Initiation with a radical source (e.g., AIBN, benzoyl peroxide) to polymerize vinyl monomers. youtube.com | Robust, versatile, and applicable to a wide range of styrene-like monomers. |

| Living Anionic Polymerization | Uses an anionic initiator (e.g., n-butyllithium) for controlled polymerization of styrenes, allowing for precise control over molecular weight and architecture. researchgate.net | Production of well-defined polymers with narrow molecular weight distributions and complex architectures like block copolymers. |

| RAFT Polymerization | Reversible Addition-Fragmentation chain Transfer (RAFT) allows for the synthesis of polymers with controlled molecular weight and low dispersity. | Excellent control over polymer structure, applicable to a wide variety of functional monomers. yamagata-u.ac.jp |

The resulting polymers, incorporating the bulky and electronically distinct this compound moiety, could exhibit unique properties. These might include high refractive indices, specific thermal stabilities, or tailored dielectric properties, making them candidates for specialty optical films, engineering plastics, or as polymer-grafting catalysts, similar to how poly-p-isopropylbenzene is used. yamagata-u.ac.jpjssunton.com

Contributions to Specialized Organic Synthesis and Building Blocks

In the realm of specialized organic synthesis, this compound is valuable as a structural scaffold or "building block". achemblock.com Its core structure is a gem-diarylalkane, a motif found in numerous biologically active molecules and pharmacophores. rsc.orgacs.org The synthesis of complex target molecules often relies on the assembly of such pre-formed, functionalized building blocks.

The compound provides a robust 15-carbon skeleton that can be elaborated upon. The differential reactivity of its two phenyl rings is a key asset. The anisole ring, activated by the electron-donating methoxy group, is primed for electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. tamu.edustackexchange.com Conversely, the unsubstituted phenyl ring can be functionalized using orthogonal strategies, such as directed ortho-metalation or nucleophilic aromatic substitution if appropriately activated with an electron-withdrawing group in a later step.

The true value of this compound as a synthon lies in its ability to introduce a specific three-dimensional structure into a larger molecule. The ethyl linker provides more conformational flexibility than the corresponding stilbene or alkyne analogues, which can be crucial for optimizing the binding of a molecule to a biological target. This makes it an attractive starting point for the synthesis of new drug candidates and other high-value chemicals.

Research on Ligand-Target Interactions and Design Principles in Chemical Biology

In chemical biology and medicinal chemistry, the design of molecules that can selectively interact with biological targets like proteins and enzymes is paramount. The structure of this compound is highly relevant to this field, as it is a saturated analogue of methoxy-substituted stilbenes, a class of compounds known for a wide range of biological activities. rsc.orgnih.gov

The study of stilbene derivatives, such as the well-known resveratrol (B1683913) and its methoxy analogues, provides critical insights into structure-activity relationships (SAR). mdpi.comnih.gov Research has consistently shown that the number and position of methoxy groups on the phenyl rings significantly influence biological effects, including antimicrobial and anticancer activity. nih.govresearchgate.net Methylation of hydroxyl groups can increase a compound's lipophilicity, enhancing its ability to cross cell membranes and improving bioavailability. mdpi.com

Table 2: Structure-Activity Relationship Insights from Stilbene Analogues

| Structural Feature | Influence on Biological Activity | Reference |

|---|---|---|

| Hydroxyl Groups | Often crucial for activity (e.g., estrogenic effect, antimicrobial action) by acting as hydrogen bond donors/acceptors. | nih.govmdpi.com |

| Methoxy Groups | Can enhance activity by increasing lipophilicity and metabolic stability. Their position dictates target specificity. | mdpi.comnih.govresearchgate.net |

| Stilbene Backbone (C=C) | Provides a rigid, planar structure that orients the two phenyl rings in a specific spatial arrangement. | rsc.orgnih.gov |

| Ethyl Backbone (C-C) | Introduces conformational flexibility, allowing the phenyl rings to adopt various orientations, which can be advantageous for fitting into a binding pocket. | - |

From a design perspective, this compound can be viewed as a "de-risked" scaffold. The diarylalkane framework is a known privileged structure in medicinal chemistry. rsc.org The key difference from its stilbene counterparts is the saturation of the ethylene (B1197577) bridge. This seemingly small change has profound structural implications:

Geometry: It changes the geometry from planar (sp2-sp2) to tetrahedral (sp3-sp3) at the bridge, altering the relative orientation of the two phenyl rings.

Flexibility: It introduces rotational freedom around the C-C single bonds, allowing the molecule to adopt a multitude of conformations.

This flexibility can be a double-edged sword in ligand design. While it might allow the molecule to adapt to the shape of a binding site (an "induced fit"), it can also come with an entropic penalty upon binding. Therefore, this compound and its derivatives serve as excellent tools for probing the conformational requirements of a biological target. By comparing the activity of this flexible molecule with its rigid stilbene analogue, researchers can gain valuable information about the optimal geometry for target engagement, guiding the design of more potent and selective ligands.

Environmental Chemistry and Sustainability Considerations

Pathways of Environmental Transformation (e.g., Degradation Mechanisms)

Once released into the environment, 1-Methoxy-4-(1-phenylethyl)benzene may undergo various transformation processes. The environmental fate of such aromatic compounds is largely determined by its chemical structure, which includes a substituted benzene (B151609) ring and an ether linkage. While specific studies on this compound are limited, its degradation pathways can be inferred from research on structurally similar molecules like anisole (B1667542), substituted benzenes, and other aromatic ethers. The primary mechanisms of environmental transformation are expected to be biodegradation and photodegradation.

Biodegradation: Microbial degradation is a major pathway for the removal of organic pollutants from the environment nih.gov. The biodegradation of this compound would likely involve initial enzymatic attacks on its functional groups.

Ether Cleavage: The methoxy (B1213986) group is a common target for microbial enzymes. Bacteria, particularly strains like Rhodococcus, are known to cleave ether bonds in aromatic compounds nih.gov. This process, often an O-dealkylation, would be initiated by a monooxygenase enzyme, leading to the formation of 4-(1-phenylethyl)phenol and formaldehyde.

Aromatic Ring Hydroxylation and Cleavage: Aerobic bacteria utilize dioxygenase enzymes to attack the aromatic rings, inserting hydroxyl groups. This hydroxylation destabilizes the ring, making it susceptible to cleavage, ultimately breaking down the aromatic structure into aliphatic acids that can be integrated into central metabolic pathways nih.gov. The rate of degradation can be influenced by the nature and position of substituents on the benzene ring; for instance, groups like carboxyl and phenolic hydroxyls tend to favor decomposition, while others can be retarding acs.org.

Side-Chain Oxidation: The ethyl group on the phenylethyl moiety could also be a site for initial microbial oxidation, potentially leading to the formation of corresponding alcohols, ketones, and carboxylic acids.

Photodegradation: In aquatic environments and in the atmosphere, photodegradation can be a significant transformation pathway. This process involves the absorption of light energy, which can lead to the breakdown of the molecule, either directly or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals.

Atmospheric Fate: In the atmosphere, vapor-phase this compound would react with photochemically produced hydroxyl radicals. For benzene, this reaction can be accelerated in polluted atmospheres, with half-lives as short as 4-6 hours epa.gov. Similar rapid degradation would be expected for its derivatives.

Aquatic Fate: In water, direct photolysis may occur, although indirect photolysis is often more significant. Aromatic compounds can react with hydroxyl radicals and other oxidants produced by sunlight interacting with natural water components like dissolved organic matter. Studies on compounds like phenol (B47542) show that photocatalytic degradation pathways can be complex and are influenced by the surrounding chemical matrix researchgate.net.

The following table summarizes the likely environmental transformation pathways for this compound.

| Transformation Pathway | Mechanism | Key Reactions | Potential Intermediate Products |

|---|---|---|---|

| Biodegradation | Microbial Enzymatic Action | O-Dealkylation, Aromatic Ring Hydroxylation, Ring Cleavage, Side-Chain Oxidation | 4-(1-phenylethyl)phenol, Catechols, Benzoic Acid derivatives |

| Photodegradation | Direct Photolysis / Indirect Photo-oxidation | Reaction with Hydroxyl Radicals (•OH) | Hydroxylated derivatives, Phenols, Ring-opened products |

Green Chemistry Principles in the Synthesis of this compound

The traditional synthesis of 1,1-diarylalkanes and related structures often involves Friedel-Crafts alkylation. This classic reaction typically employs stoichiometric or greater amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), and often uses hazardous alkyl halides, leading to significant amounts of toxic waste beilstein-journals.org. The application of green chemistry principles aims to mitigate these issues by designing more environmentally benign and efficient synthetic routes.

The synthesis of this compound would likely involve the alkylation of anisole. Green chemistry approaches focus on alternative catalysts, solvents, and reaction conditions to improve the sustainability of this process.

Key Green Chemistry Strategies:

Catalysis: Replacing homogeneous Lewis acids like AlCl₃ with heterogeneous solid acid catalysts is a primary goal. Solid acids (e.g., zeolites, clays, sulfated zirconia, ion-exchange resins like Amberlyst-15) are advantageous as they are often less corrosive, can be easily separated from the reaction mixture, and are potentially reusable, which prevents waste beilstein-journals.orgbeyondbenign.org.

Alternative Solvents: Traditional Friedel-Crafts reactions may use halogenated solvents or excess aromatic substrate as the solvent, which raises environmental concerns. Supercritical carbon dioxide (scCO₂) has emerged as a green alternative medium for the alkylation of anisole acs.org. It is non-toxic, non-flammable, and its properties can be tuned with changes in temperature and pressure. Anisole itself, considered a greener solvent than alternatives like chlorobenzene, can also be used, improving the safety and environmental profile of the process mdpi.com.

Atom Economy: The ideal synthesis would have a high atom economy, meaning most of the atoms from the reactants are incorporated into the final product. Hydroarylation, the direct addition of an arene (like anisole) across a double bond (like in styrene), represents a highly atom-economical route to compounds like this compound, as it is an addition reaction with no byproducts.

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating beyondbenign.org.

The table below compares traditional and greener approaches for a key reaction in the synthesis of this compound.

| Parameter | Traditional Friedel-Crafts Alkylation | Greener Alternative |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ or other Lewis acids | Catalytic amounts of solid acids (e.g., zeolites, resins) beyondbenign.org |

| Solvent | Halogenated solvents (e.g., CH₂Cl₂) or excess arene | Supercritical CO₂, greener solvents (e.g., anisole), or solvent-free conditions acs.orgnih.gov |

| Waste Generation | Large amounts of acidic, often hazardous, aqueous waste | Minimal waste; catalyst is often recyclable |

| Atom Economy | Moderate to low (depending on specific reagents) | Potentially very high (e.g., in hydroarylation reactions) |

Life Cycle Assessment Implications for Chemical Processes

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and disposal ("cradle-to-grave") epa.govannualreviews.org. For a specialty chemical like this compound, an LCA provides a framework for identifying environmental hotspots and opportunities for improvement.

While a specific LCA for this compound is not publicly available, assessments of similar fine chemicals and active pharmaceutical ingredients (APIs) reveal common trends. The production of fine chemicals generally has a significantly higher environmental impact on a per-kilogram basis compared to bulk chemicals, due to more complex and less optimized multi-step syntheses epa.govresearchgate.net.

Key LCA Hotspots:

Energy Consumption: The manufacturing process, including heating, cooling, separations, and purifications, is often energy-intensive. Studies have shown that energy production and use can account for 65% to 85% of the environmental impacts in fine chemical production epa.gov.

Solvent and Reagent Use: The choice and quantity of solvents and reagents are critical. Solvents used in reactions and purification steps (like chromatography) are major contributors to waste and can have high environmental impacts associated with their production and disposal.

The following table outlines the potential life cycle stages and associated environmental hotspots for the production of this compound.

| Life Cycle Stage | Key Activities | Potential Environmental Hotspots |

|---|---|---|

| Raw Material Acquisition | Production of anisole and styrene (B11656)/phenylethyl precursors (likely from petroleum) | Fossil fuel depletion, greenhouse gas emissions from precursor synthesis nih.govlcacommons.gov |

| Chemical Synthesis | Alkylation reaction, catalyst use, heating/cooling | High energy consumption, solvent emissions, catalyst production impacts epa.gov |

| Purification | Distillation, crystallization, or chromatography | High energy use (distillation), large solvent consumption (chromatography), generation of waste streams |

| Waste Management | Incineration of solvent waste, treatment of aqueous streams | Energy consumption for treatment, emissions from incineration |

By integrating LCA principles early in process development, chemists and engineers can make more informed decisions to reduce the environmental impact, for example, by selecting greener solvents, optimizing reaction conditions for higher yield and lower energy use, and designing processes that facilitate catalyst recycling mdpi.com.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A significant area of development is the design of novel catalysts for the asymmetric synthesis of chiral 1,1-diarylethanes. beilstein-journals.orgnih.gov While traditional Lewis acids can catalyze the Friedel-Crafts reaction, achieving high enantioselectivity remains a challenge. nih.gov Recent advancements in organocatalysis have shown great promise. For instance, chiral Brønsted acids, such as phosphoric acids, have been successfully employed in the enantioselective Friedel-Crafts alkylation of electron-rich arenes with in-situ generated ortho-quinone methides, providing a pathway to highly enantioenriched diarylindolylmethanes and triarylmethanes. rsc.org The development of organocatalytic transfer hydrogenation strategies also presents a metal-free approach to producing enantioenriched 1,1-diarylethanes with high efficiency. beilstein-journals.orgnih.gov

Furthermore, the use of DNA-based catalysts has emerged as a novel and environmentally friendly approach. For example, a DNA-based copper catalyst has been successfully used for the asymmetric Friedel-Crafts alkylation of olefins in water, achieving good yields and excellent enantioselectivities with catalyst loadings as low as 0.15 mol%. nih.gov The exploration of such biocatalytic and bio-inspired systems is expected to be a significant trend.

The table below summarizes some of the emerging catalytic systems for the synthesis of 1,1-diarylethanes.

| Catalyst Type | Reaction | Key Advantages |

| Chiral Brønsted Acids | Asymmetric Friedel-Crafts Alkylation | Metal-free, high enantioselectivity |

| Organocatalytic Transfer Hydrogenation | Asymmetric Hydrogenation | Metal-free, mild conditions, high efficiency and enantioselectivity |

| DNA-Based Copper Catalysts | Asymmetric Friedel-Crafts Alkylation | Green (aqueous media), low catalyst loading, high enantioselectivity |

| Chiral N,N'-dioxide/transition metal complexes | Asymmetric Friedel-Crafts Alkylation | High yields and enantioselectivities for the synthesis of C3-arylated oxindoles |

Exploration of Unprecedented Reactivity and Transformations

Beyond its synthesis, the exploration of novel reactivity and transformations of 1-Methoxy-4-(1-phenylethyl)benzene itself is a burgeoning area of research. Current literature predominantly focuses on the construction of the 1,1-diarylethane skeleton. Future work will likely delve into the selective functionalization of this scaffold to access a wider range of derivatives with potentially valuable properties.

One promising avenue is the selective C-H activation of the aromatic rings. nih.govwikipedia.org The methoxy (B1213986) group on one of the phenyl rings and the ethyl bridge introduce electronic and steric biases that could be exploited for site-selective functionalization. The development of new directing groups and transition-metal catalysts capable of discriminating between the various C-H bonds in the molecule would open up new synthetic possibilities. For example, rhodium(III)-catalyzed C-H activation using a removable triazene (B1217601) directing group has shown promise for the functionalization of arenes. nih.gov

The reactivity of the methoxy group itself also presents opportunities for novel transformations. fiveable.mesolubilityofthings.comnih.govlibretexts.org While ether cleavage is a well-known reaction, exploring more subtle modifications, such as O-demethylation followed by derivatization of the resulting phenol (B47542), could lead to new classes of compounds. The electrophilic aromatic substitution on the electron-rich methoxy-substituted ring is a well-established reaction; however, exploring its reactivity with a broader range of electrophiles under novel catalytic conditions could yield interesting results. soci.org

Future research may also investigate the reactivity of the benzylic position of the ethyl bridge, for instance, through radical-mediated processes or by installing a leaving group to enable nucleophilic substitution.

Integration with High-Throughput and Automated Synthesis Platforms

The optimization of reaction conditions for the synthesis of this compound and its derivatives can be a time-consuming process. The integration of high-throughput screening (HTS) and automated synthesis platforms is set to revolutionize this aspect of chemical research. nih.govnih.gov

Automated flow chemistry, in particular, offers significant advantages for the synthesis of chiral molecules, including precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up. cambridgereactordesign.comrsc.org Continuous flow reactors can be employed to rapidly screen a wide range of catalysts, solvents, and temperatures to identify optimal conditions for the Friedel-Crafts alkylation or other key transformations. nih.gov For instance, automated flow systems have been successfully used for the synthesis of proteins through hundreds of consecutive reactions, demonstrating the power of this technology for complex multi-step syntheses. nih.gov The application of such automated systems to the synthesis of a library of 1,1-diarylethane derivatives would enable the rapid exploration of structure-activity relationships.

The table below outlines the potential benefits of integrating these modern platforms.

| Platform | Application in this compound Research |

| High-Throughput Screening (HTS) | Rapid optimization of catalysts and reaction conditions for synthesis |

| Automated Flow Chemistry | Precise control over reaction parameters, enhanced safety, and scalability |

| Library Synthesis | Rapid generation of a diverse set of derivatives for screening |

Advanced Computational Tools for Rational Design and Discovery in Organic Chemistry

Advanced computational tools, particularly Density Functional Theory (DFT) and machine learning (ML), are becoming indispensable for the rational design of catalysts and the prediction of reaction outcomes in organic chemistry. beilstein-journals.orgnih.govnih.govresearchgate.netmaterialscloud.orgnih.govnih.gov

DFT calculations can provide detailed insights into reaction mechanisms, including the structures of transition states and intermediates. nih.gov This information is crucial for understanding the origins of selectivity in catalytic reactions and for designing new catalysts with improved performance. For example, DFT studies have been used to elucidate the mechanism of organocatalytic transfer hydrogenation of 1,1-diarylalkenes, providing valuable information for catalyst optimization. nih.gov

Machine learning is emerging as a powerful tool for predicting the enantioselectivity of asymmetric reactions and for identifying promising catalyst candidates from large virtual libraries. beilstein-journals.orgnih.govresearchgate.netmaterialscloud.orgnih.gov By training ML models on existing experimental data, it is possible to develop predictive models that can accelerate the discovery of new catalysts and reactions. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of catalysts or substrates with their activity and selectivity, aiding in the rational design of new experiments. researchgate.net The combination of high-throughput experimentation and machine learning offers a powerful paradigm for accelerating the discovery and development of new synthetic methodologies for compounds like this compound.

The following table highlights the role of advanced computational tools in this field.

| Computational Tool | Application in this compound Research |

| Density Functional Theory (DFT) | Mechanistic elucidation of synthetic routes, understanding catalyst-substrate interactions |

| Machine Learning (ML) | Prediction of enantioselectivity, virtual screening of catalysts, optimization of reaction conditions |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with catalytic activity and selectivity |

Q & A

Q. Basic

- NMR Spectroscopy : Essential for structural elucidation. For example, -NMR identifies methoxy (δ 3.75 ppm) and chiral center protons (δ 4.09 ppm) .

- SPME-GC-MS : Used for volatile compound analysis, especially in flavor studies (e.g., detecting the compound in fermented matrices) .

- HPLC : For purity assessment, particularly when isolating stereoisomers or reaction byproducts.

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles. Inspect gloves before use .

- Ventilation : Use fume hoods to avoid inhalation (respirators with P95 filters for nuisance-level exposure) .

- Waste disposal : Collect contaminated materials in sealed containers; avoid drain disposal .

How do catalytic systems influence the oxidation pathways of this compound?

Advanced

Catalytic oxidation studies on analogous compounds (e.g., 1-Methoxy-4-(1-methylethyl)benzene) reveal:

- NHPI (N-hydroxyphthalimide) : Increases hydroperoxide yield (73 mol% at 60°C in acetonitrile) via radical chain mechanisms .

- NHPI/metal salts (Cu(II), Co(II)) : Enhance ketone selectivity (68–75%) but reduce yield (11 mol%) at 120°C due to competing decomposition pathways .

Methodological insight : Use gasometric apparatus or bubbler reactors to monitor oxygen uptake and product distribution. Vary catalyst loading (1–10 mol%) and temperature to map mechanistic pathways .

What strategies can assess the biochemical activity of this compound, such as enzyme inhibition?

Q. Advanced

- LDHA inhibition assays : Adapt protocols from selenobenzene analogs (e.g., 1-methoxy-4-(phenylseleno)benzene) .

- In vitro testing : Measure lactate-to-pyruvate conversion rates in cell lysates.

- Dose-response curves : Use IC values to compare potency.

- Molecular docking : Predict binding affinity to LDHA or other targets using computational tools (e.g., AutoDock Vina).

How can the flavor contribution of this compound in complex matrices be quantified?

Q. Advanced

- SPME-GC-MS with ROAV (Relative Odor Activity Value) :

- Extract volatiles using SPME fibers (e.g., 50/30 µm DVB/CAR/PDMS).

- Identify key flavor contributors via PCA (Principal Component Analysis) .

- Calculate ROAVs to prioritize compounds with the highest sensory impact.

What methodologies resolve stereochemical challenges in synthesizing chiral derivatives of this compound?

Q. Advanced

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers .

- Optical rotation : Compare experimental [α] values with literature data.

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives.

How should researchers address contradictions in catalytic efficiency data across studies?

Q. Advanced

- Systematic variable screening : Test catalyst type (e.g., NHPI vs. metal complexes), solvent polarity, and temperature gradients.

- Kinetic studies : Use Arrhenius plots to compare activation energies under different conditions .

- Mechanistic probes : Introduce radical traps (e.g., TEMPO) to confirm/refute radical intermediates in oxidation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.